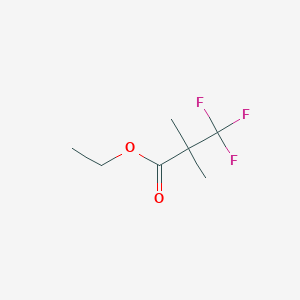

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate

CAS No.: 1802338-28-8

Cat. No.: VC2689169

Molecular Formula: C7H11F3O2

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1802338-28-8 |

|---|---|

| Molecular Formula | C7H11F3O2 |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C7H11F3O2/c1-4-12-5(11)6(2,3)7(8,9)10/h4H2,1-3H3 |

| Standard InChI Key | WOXLAOFIBHMNKL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)(C)C(F)(F)F |

| Canonical SMILES | CCOC(=O)C(C)(C)C(F)(F)F |

Introduction

Chemical Identity and Structure

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate is a fluorinated ester characterized by a trifluoromethyl group attached to a quaternary carbon. Its molecular structure consists of an ethyl ester group connected to a propanoic acid backbone with two methyl substituents at the 2-position and three fluorine atoms at the 3-position.

Basic Identification Parameters

The compound is identified by the following chemical parameters:

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₁F₃O₂ |

| Average Mass | 184.157 Da |

| Monoisotopic Mass | 184.071114 Da |

| ChemSpider ID | 58835730 |

| CAS Number | 1917356-74-1 |

Nomenclature

The compound is known by several systematic and common names across different languages:

| Language | Name |

|---|---|

| English | Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate |

| English (Index) | Propanoic acid, 3,3,3-trifluoro-2,2-dimethyl-, ethyl ester |

| French | 3,3,3-Trifluoro-2,2-diméthylpropanoate d'éthyle |

| German | Ethyl-3,3,3-trifluorpivalat |

Structural Features

The chemical structure of Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate includes several key functional groups:

-

An ethyl ester group (-COOEt)

-

A quaternary carbon at the 2-position bearing two methyl groups

-

A trifluoromethyl group at the 3-position

This structural arrangement contributes to the compound's chemical stability and reactivity patterns, particularly due to the electron-withdrawing effect of the trifluoromethyl group, which influences the electrophilicity of the carbonyl carbon.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate are significantly influenced by the presence of the trifluoromethyl group and the quaternary carbon center.

Physical State and Appearance

While specific information about the physical state of this exact compound is limited in the search results, based on similar fluorinated esters, it is likely a colorless liquid at room temperature.

Chemical Reactivity

The trifluoromethyl group in Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate serves as a strong electron-withdrawing group, which affects the reactivity of the ester functionality. The presence of this group typically:

-

Increases the electrophilicity of the carbonyl carbon

-

Reduces the basicity of the carbonyl oxygen

-

Enhances the compound's stability against nucleophilic attack at the trifluoromethyl carbon

The quaternary carbon bearing two methyl groups at the 2-position creates steric hindrance that can influence reaction rates and pathways, particularly for reactions occurring at the carbonyl group.

Synthesis and Production Methods

General Synthetic Approaches

The synthesis of 3,3,3-trifluoro-2,2-dialkylpropionic acid esters, which includes Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate, has been the subject of various patented methods. These compounds are valuable as pharmaceutical intermediates, which has driven research into efficient production methods .

Patent-Referenced Methods

Patent literature indicates that 3,3,3-trifluoro-2,2-dialkylpropionic acid esters can be synthesized through multiple steps. One referenced approach involves at least four steps to produce 3,3,3-trifluoro-2,2-dimethylpropionic acid, which can then be esterified to form the corresponding ethyl ester . The complexity of these synthetic routes highlights the challenges in producing these fluorinated compounds efficiently.

Related Synthetic Approaches

Insights can be drawn from the synthesis of similar compounds. For example, 3,3,3-trifluoropropanoic acid can be prepared by the hydrolytic oxidation of 3,3,3-trifluoropropanal dimethyl acetal . While this doesn't directly address the synthesis of our target compound, it suggests potential pathways that might be adapted for the synthesis of more complex fluorinated carboxylic acids.

Applications and Uses

Pharmaceutical Intermediates

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate and related compounds serve as valuable intermediates in the synthesis of pharmaceutically active compounds. Patent literature indicates these compounds are particularly useful in the following applications:

-

As precursors for selective bombesin receptor subtype-3 agonists

-

In the synthesis of 2-Methyl-4-(3,3,3-trifluoro-2,2-dimethylpropyl)-1-trityl-1H imidazole compounds

-

As intermediates for the production of compounds targeting ɣ-secretase and plaque-mediated disorders such as Alzheimer's disease

Advantages in Pharmaceutical Chemistry

The incorporation of the trifluoromethyl group offers several advantages in pharmaceutical development:

-

Enhanced metabolic stability due to the strength of the C-F bond

-

Increased lipophilicity, potentially improving membrane permeability

-

Altered binding affinities to target proteins due to the unique electronic properties of fluorine

-

Modified acidity of adjacent functional groups, influencing pharmacokinetic properties

These properties make Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate and similar fluorinated esters valuable building blocks in medicinal chemistry.

Structural Comparison with Related Compounds

To better understand the distinctive features of Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate, it is useful to compare it with structurally related compounds.

Comparison with Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate differs from the ethyl ester only in the alkyl portion of the ester group:

| Property | Ethyl Ester | Methyl Ester |

|---|---|---|

| Molecular Formula | C₇H₁₁F₃O₂ | C₆H₉F₃O₂ |

| Molecular Weight | 184.157 g/mol | 170.13 g/mol |

| CAS Number | 1917356-74-1 | 1188911-72-9 |

While these compounds share similar reactivity patterns due to the identical trifluoromethylated quaternary carbon center, the different ester groups can affect properties such as hydrolysis rates, lipophilicity, and bioavailability when used in pharmaceutical applications.

Comparison with Ethyl 3,3,3-trifluoro-2-methylpropanoate

Ethyl 3,3,3-trifluoro-2-methylpropanoate differs from our target compound by having only one methyl group at the 2-position instead of two:

| Property | Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate | Ethyl 3,3,3-trifluoro-2-methylpropanoate |

|---|---|---|

| Molecular Formula | C₇H₁₁F₃O₂ | C₆H₉F₃O₂ |

| Molecular Weight | 184.157 g/mol | 170.130 g/mol |

| Structure | Quaternary carbon at 2-position | Tertiary carbon at 2-position |

| Density | Not available in search results | 1.2±0.1 g/cm³ |

| Boiling Point | Not available in search results | 120.1±35.0 °C at 760 mmHg |

The absence of the second methyl group in Ethyl 3,3,3-trifluoro-2-methylpropanoate results in a tertiary carbon at the 2-position rather than a quaternary carbon, which significantly affects the steric environment and potentially the reactivity of the compound.

Chemical and Physical Data Analysis

Structural Implications for Reactivity

The unique arrangement of functional groups in Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate creates a compound with distinctive chemical behavior. The trifluoromethyl group, being strongly electron-withdrawing, affects the electron distribution throughout the molecule, particularly at the carbonyl group. This can influence reaction rates and mechanisms in various chemical transformations.

Additionally, the quaternary carbon at the 2-position creates significant steric hindrance around this center, potentially limiting the accessibility of this region to reactants. This steric effect, combined with the electronic effects of the trifluoromethyl group, contributes to the compound's stability and selectivity in chemical reactions.

Significance in Organofluorine Chemistry

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate represents an important class of organofluorine compounds that have gained significant attention in synthetic organic chemistry. The incorporation of fluorine atoms into organic molecules has become a valuable strategy in drug design and development due to the unique properties that fluorine imparts to these compounds.

The strategic positioning of the trifluoromethyl group in this molecule allows for selective modification of physical properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in the construction of more complex fluorinated molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume